methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which then cyclizes to form the desired pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, influencing their function. The pyrrole ring can participate in π-π interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2-aminoethyl)-2-methyl-1H-imidazole-3-carboxylate
- Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-4-carboxylate
- Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 1-(2-aminoethyl)-2-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This influences its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H14N2O2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 1-(2-aminoethyl)-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-7-8(9(12)13-2)3-5-11(7)6-4-10/h3,5H,4,6,10H2,1-2H3 |
InChI Key |
YVDFKNTZCCUFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1CCN)C(=O)OC |
Origin of Product |
United States |
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